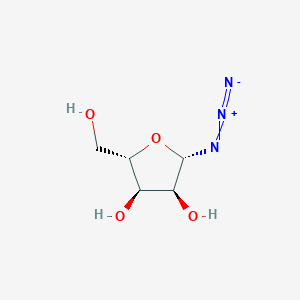

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol: is a chemical compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N₃) attached to a sugar moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol typically involves the azidation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.

Analyse Des Réactions Chimiques

Types of Reactions: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:

Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles (e.g., halides, thiols), suitable solvents (e.g., DMF, acetonitrile).

Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).

Major Products Formed:

Reduction: Formation of the corresponding amino sugar.

Substitution: Formation of substituted sugar derivatives.

Cycloaddition: Formation of triazole-containing sugar derivatives.

Applications De Recherche Scientifique

Chemistry: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.

Biology: In biological research, azido sugars are used as probes for studying glycosylation processes. The azido group can be selectively labeled with fluorescent tags or other reporter groups, allowing for the visualization and analysis of glycan structures in biological systems.

Medicine: Azido sugars have potential applications in drug development. They can be used to modify the structure of therapeutic molecules, enhancing their properties such as bioavailability, stability, and target specificity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is primarily related to its reactivity as an azido sugar. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and the modification of molecular structures. In biological systems, the azido group can be selectively labeled, allowing for the study of glycosylation processes and the identification of glycan structures.

Comparaison Avec Des Composés Similaires

(2S,3S,4R,5S)-2-Amino-5-(hydroxymethyl)oxolane-3,4-diol: This compound is similar in structure but contains an amino group instead of an azido group.

(2S,3S,4R,5S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol: This compound contains a hydroxy group instead of an azido group.

Uniqueness: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the azido group, which imparts distinct reactivity and chemical properties. The azido group allows for selective labeling and modification, making this compound valuable in various research and industrial applications.

Activité Biologique

(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is a member of the azido sugar family, characterized by the presence of an azido group (-N₃) attached to a sugar moiety. This compound has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C5H9N3O4

- CAS Number : 1821800-99-0

The azido group imparts distinct reactivity to the sugar structure, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

The primary biological activity of this compound stems from its ability to modify glycan structures through selective labeling. The azido group can be reduced to an amino group or participate in cycloaddition reactions to form triazoles. These reactions enable the compound to be utilized in studying glycosylation processes and identifying glycan structures in biological systems .

1. Glycosylation Studies

The compound serves as a valuable tool in glycosylation studies. Its azido functionality allows for the selective tagging of glycan structures within cells. This capability can facilitate the exploration of glycoprotein functions and interactions.

2. Anticancer Research

Recent studies indicate that derivatives of azido sugars exhibit anticancer properties. For instance, analogs of this compound have been evaluated for their ability to inhibit angiogenesis—a critical process in tumor growth. Annonacin derivatives were shown to inhibit angiogenesis with an IC50 value of 3 μM .

3. Antibacterial Activity

The search for new antibacterial therapies has highlighted the potential of azido sugars. Their role in disrupting bacterial cell wall biosynthesis makes them candidates for developing novel antibiotics against multi-drug resistant bacteria .

Synthesis

The synthesis of this compound typically involves the azidation of a suitable sugar precursor. A common method includes:

- Starting Material : Protected sugar derivative.

- Reagent : Sodium azide (NaN₃).

- Solvent : Dimethylformamide (DMF).

- Conditions : Mild conditions at room temperature or slightly elevated temperatures.

This method ensures selective introduction of the azido group while maintaining the integrity of the sugar structure .

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound over similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| (2S,3S,4R,5S)-2-Amino-5-(hydroxymethyl)oxolane-3,4-diol | Amino group (-NH₂) | Anticancer properties |

| (2S,3S,4R,5S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol | Hydroxy group (-OH) | Limited reactivity |

The presence of the azido group in this compound provides it with distinct reactivity and applications that are not present in its amino or hydroxy counterparts .

Case Studies

- Study on Glycosylation : A recent study demonstrated that using azido sugars allowed researchers to track glycosylation patterns in live cells effectively.

- Anticancer Activity Assessment : In vitro assays showed that derivatives based on this azido sugar inhibited cancer cell proliferation significantly compared to controls.

Propriétés

IUPAC Name |

(2S,3S,4R,5S)-2-azido-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(1-9)12-5/h2-5,9-11H,1H2/t2-,3-,4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFFHQUOZLQWBU-FCAWWPLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N=[N+]=[N-])O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.